![molecular formula C16H14F3NO3 B5738954 4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 6130-41-2](/img/structure/B5738954.png)
4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
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Overview
Description
4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB and has a molecular formula of C16H14F3NO3.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is not fully understood. However, studies have shown that TFB inhibits the activity of certain enzymes, such as topoisomerase IIα, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has a range of biochemical and physiological effects. TFB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful compound for the development of new cancer therapies. However, one of the limitations of using TFB is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide. One area of research is in the development of new cancer therapies based on TFB. Another area of research is in the development of new materials for use in electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of TFB and its potential applications in other scientific fields.
Synthesis Methods
The synthesis of 4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide involves the reaction of 4-amino-N-(4-trifluoromethoxyphenyl)benzamide and ethyl iodide in the presence of potassium carbonate in DMF. The reaction is carried out at a temperature of 80°C for 24 hours. The resulting product is then purified by column chromatography to obtain the final product.
Scientific Research Applications
4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs for the treatment of cancer. TFB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Another area of research is in the development of new materials for use in electronic devices. TFB has been used as a building block for the synthesis of new materials with improved electronic properties.
properties
IUPAC Name |
4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-2-22-13-7-3-11(4-8-13)15(21)20-12-5-9-14(10-6-12)23-16(17,18)19/h3-10H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDCAMCUCHFFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976788 |
Source
|
Record name | 4-Ethoxy-N-[4-(trifluoromethoxy)phenyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6130-41-2 |
Source
|
Record name | 4-Ethoxy-N-[4-(trifluoromethoxy)phenyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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